molecular formula C22H25N3O B2366059 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 1427725-72-1

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2366059
CAS No.: 1427725-72-1
M. Wt: 347.462
InChI Key: PEXSPFWBMPRKMY-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound that features a tert-butylphenyl group, a cyano group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-tert-butylbenzyl cyanide with 2-(2,3-dihydro-1H-isoindol-2-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl group and the isoindoline moiety

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-(1,3-dihydroisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-22(2,3)19-10-8-16(9-11-19)20(12-23)24-21(26)15-25-13-17-6-4-5-7-18(17)14-25/h4-11,20H,13-15H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXSPFWBMPRKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CN2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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